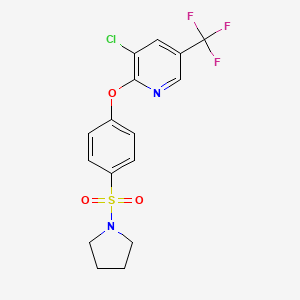

3-Chloro-2-(4-(1-pyrrolidinylsulfonyl)phenoxy)-5-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(4-(1-pyrrolidinylsulfonyl)phenoxy)-5-(trifluoromethyl)pyridine (3C2P5T) is a novel pyridine-based compound which has attracted considerable attention due to its potential applications in various scientific fields. Its unique structure, consisting of a pyridine ring, a sulfonyl group, and a trifluoromethyl group, has enabled it to be used as a ligand in various chemical reactions. In particular, 3C2P5T has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. Furthermore, its unique structure has also been found to be useful in various scientific applications, such as in the study of biochemical and physiological processes. In

Scientific Research Applications

Synthesis and Chemical Properties

3-Chloro-2-(4-(1-pyrrolidinylsulfonyl)phenoxy)-5-(trifluoromethyl)pyridine is a compound that may serve as a key intermediate in the synthesis of various chemical entities. For instance, derivatives of chloropyridines, like 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, have been synthesized from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, indicating the role of chloropyridines in the efficient synthesis of herbicides such as trifloxysulfuron with a yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010). This suggests that this compound, with its complex structure, could be explored for the synthesis of various chemical agents, including herbicides and possibly pharmaceuticals, leveraging its chloro and trifluoromethyl groups for diverse chemical transformations.

Atmospheric Chemistry and Environmental Fate

The atmospheric chemistry of chlorinated aromatic compounds, including chlorinated phenoxy acids and pyridine herbicides, reveals the complexity of their environmental fate. Studies on the oxidative degradation of chlorinated pyridine herbicides in the atmosphere, such as triclopyr, have shown that OH radicals can initiate a variety of reactions leading to the formation of less toxic products like C1-5 carboxylic acids or potentially more toxic compounds, including known endocrine disruptors (T. Murschell, D. Farmer, 2018). Such insights into the atmospheric reactions of chlorinated pyridines underscore the importance of understanding the environmental impact and degradation pathways of compounds like this compound, especially considering their potential use in agriculture and industry.

Environmental Impact and Photocatalytic Degradation

The photocatalytic degradation of pyridine derivatives, including triclopyr, in the presence of TiO2 or ZnO, demonstrates the feasibility of using photocatalysis to mitigate the environmental impact of such compounds. The degradation process follows a pseudo-first-order kinetic order, leading to the mineralization of the organic molecule into CO2, Cl- ions, and NH4+ ions, indicating a potential pathway for the environmental detoxification of chlorinated pyridine compounds (I. Poulios, M. Kositzi, A. Kouras, 1998). This suggests that similar approaches could be applied to the degradation and environmental management of this compound residues, offering a method for reducing its environmental footprint.

properties

IUPAC Name |

3-chloro-2-(4-pyrrolidin-1-ylsulfonylphenoxy)-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N2O3S/c17-14-9-11(16(18,19)20)10-21-15(14)25-12-3-5-13(6-4-12)26(23,24)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHPSCZGBWTCTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2724304.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2724305.png)

![3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2724309.png)

![N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2724310.png)

![2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]acetamide](/img/structure/B2724317.png)

![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide](/img/structure/B2724320.png)

![7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B2724321.png)

![(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide](/img/structure/B2724325.png)

![8-(3,4-dimethylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2724326.png)